molecular formula C20H26N4O2S B2555921 4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1706265-45-3

4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide

Cat. No. B2555921
CAS RN: 1706265-45-3
M. Wt: 386.51
InChI Key: WWIAQSHOYIBDJW-UHFFFAOYSA-N
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Description

The compound “4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyridine ring, a thiophene ring, and a bipiperidine moiety. Pyridine and thiophene rings are aromatic heterocycles that are often found in bioactive molecules . The bipiperidine moiety is a type of piperidine, a six-membered ring containing one nitrogen atom, which is also a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the bipiperidine moiety. The pyridine and thiophene rings are planar due to their aromatic nature, while the bipiperidine moiety might adopt a chair or boat conformation depending on the steric and electronic factors .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the bipiperidine moiety. The pyridine ring is electron-deficient and can act as a base or a nucleophile in reactions. The thiophene ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might contribute to its polarity and solubility in different solvents. The bipiperidine moiety might influence its conformational flexibility .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

Research has been conducted on the synthesis of heterocyclic compounds involving thiophene and pyridine derivatives, which share structural similarities with the mentioned compound. These studies explore the reactivity of these compounds toward different nucleophiles, leading to the formation of various heterocyclic derivatives with potential biological activities. For example, thiophenylhydrazonoacetates have been synthesized and reacted with nitrogen nucleophiles to yield pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).

Biological Activities

Several studies have highlighted the potential biological activities of compounds structurally related to "4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide." For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in vivo following oral administration (Schroeder et al., 2009). Additionally, derivatives of pyridine and thiophene have been investigated for their antioxidant, antitumor, and antimicrobial activities, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013).

Computational and Experimental Studies

Computational chemistry methods and molecular docking analyses have been applied to investigate the non-linear optical (NLO) properties and potential anticancer activities of synthesized compounds, offering insights into their interactions with biological targets. For example, water-mediated synthesis of pyridin-2-yl derivatives has been complemented with computational studies to explore their NLO properties and molecular docking analyses, suggesting their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure of the compound and the nature of the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to optimize its synthesis, computational studies to predict its properties, and biological assays to evaluate its activity .

properties

IUPAC Name

4-(4-pyridin-4-yloxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-20(22-19-2-1-15-27-19)24-11-5-16(6-12-24)23-13-7-18(8-14-23)26-17-3-9-21-10-4-17/h1-4,9-10,15-16,18H,5-8,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIAQSHOYIBDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide

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